Ethyl L-octahydroindole-2-carboxylate hydrochloride
Overview
Description
The compound “(2S,3aS,7aS)-Ethyl octahydro-1H-indole-2-carboxylate hydrochloride” is a derivative of indole . Indole is an aromatic heterocyclic organic compound that is important for many natural and synthetic molecules with significant biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril .Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis is a key area of organic chemistry due to the biological significance of indole alkaloids, which include compounds like lysergic acid and vincristine. The development of new methods for indole synthesis has seen significant interest, leading to a broad range of strategies for constructing the indole nucleus. These strategies have been classified into nine types based on the bond formation involved in creating the indole ring, highlighting the diversity of approaches in indole synthesis (Taber & Tirunahari, 2011).
Indole Derivatives in Pharmacology
Indole derivatives exhibit a wide range of pharmacological activities. These activities include anticancer, antibacterial, antiviral, and anti-inflammatory effects, among others. The structural diversity of indole-based compounds allows for their interaction with various biological targets, making them valuable in the discovery and development of new pharmaceuticals (Ali et al., 2013; Zhang et al., 2014).
Indole-Based Alkaloids and Chemical Synthesis
The synthesis of indole-based alkaloids, especially those containing the tetrahydro-β-carboline scaffold, is of great interest due to their presence in many biologically active compounds and marketed drugs. The Pictet-Spengler reaction is a crucial technique for synthesizing these scaffolds, highlighting the importance of indole derivatives in combinatorial chemistry for drug discovery (Rao et al., 2017).
Role in Hepatic Protection
Indole derivatives, such as Indole-3-Carbinol (I3C) and its derivatives, have shown protective effects against chronic liver injuries. These compounds modulate enzymes relevant to viral replication, lipogenesis, and the metabolism of hepatotoxic substances, showcasing their potential in treating liver diseases (Wang et al., 2016).
Properties
IUPAC Name |
ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H/t8-,9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGKMVURZNPDDC-PUBMXKGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669991 | |
Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82864-25-3 | |
Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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